tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate is a chemical compound with the molecular formula C11H20N2O3. It is commonly used in organic synthesis and serves as a protecting group for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azepanone derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation. The use of flow microreactors allows for continuous production, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various functionalized carbamates .
Scientific Research Applications
tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate involves its role as a protecting group. The tert-butyl group shields the amine functionality from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the protecting group can be removed under mild acidic conditions, revealing the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the azepanone ring.
tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate: Contains a piperidine ring instead of an azepanone ring.
tert-Butyl N-(3-hydroxypropyl)carbamate: Features a hydroxypropyl group instead of an azepanone ring.
Uniqueness
tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate is unique due to its azepanone ring, which imparts specific chemical properties and reactivity. This structural feature makes it particularly useful in the synthesis of complex molecules and biologically active compounds .
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-9(14)12-7-8/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1 |
InChI Key |
AMAPJMDITRSEMN-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC(=O)NC1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(=O)NC1 |
Origin of Product |
United States |
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